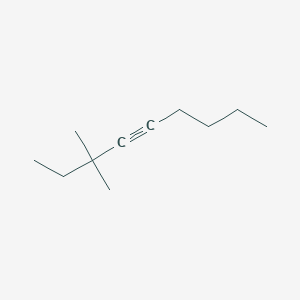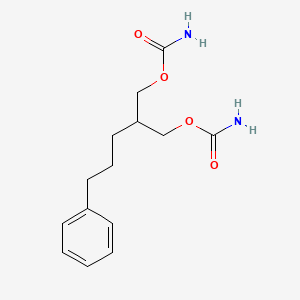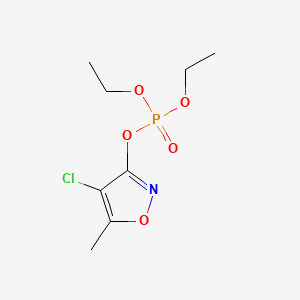
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide is a chemical compound that belongs to the class of benzothiazolium salts. This compound is characterized by the presence of a benzothiazole ring, which is a heterocyclic structure containing both sulfur and nitrogen atoms. The compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide typically involves the reaction of 5-chloro-2-methylbenzothiazole with ethyl iodide under specific conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) at elevated temperatures. The reaction mixture is then purified through recrystallization to obtain the desired product in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as chromatography can further improve the scalability of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions where the iodide ion is replaced by other nucleophiles such as hydroxide, cyanide, or thiolate ions.
Oxidation and Reduction: The benzothiazole ring can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium cyanide, and sodium thiolate. The reactions are typically carried out in polar solvents such as water or ethanol at room temperature or slightly elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions, often under acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: The major products include substituted benzothiazolium salts where the iodide ion is replaced by the nucleophile.
Oxidation: Oxidation reactions can lead to the formation of sulfoxides or sulfones, depending on the reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other benzothiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Chloro-2-methylbenzothiazole: A precursor in the synthesis of 5-Chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium iodide.
2-Methylbenzothiazole: A structurally related compound with similar chemical properties.
Benzothiazolium Salts: A broader class of compounds that share the benzothiazole ring structure.
Uniqueness
This compound is unique due to the presence of both chloro and ethyl substituents on the benzothiazole ring. These substituents can influence the compound’s reactivity, solubility, and biological activity, making it distinct from other benzothiazole derivatives.
Eigenschaften
CAS-Nummer |
33599-35-8 |
|---|---|
Molekularformel |
C10H11ClINS |
Molekulargewicht |
339.62 g/mol |
IUPAC-Name |
5-chloro-3-ethyl-2-methyl-1,3-benzothiazol-3-ium;iodide |
InChI |
InChI=1S/C10H11ClNS.HI/c1-3-12-7(2)13-10-5-4-8(11)6-9(10)12;/h4-6H,3H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JYJVFOJNPHDLFC-UHFFFAOYSA-M |
Kanonische SMILES |
CC[N+]1=C(SC2=C1C=C(C=C2)Cl)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Hydroxy-7-[(2-oxopropyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14689550.png)

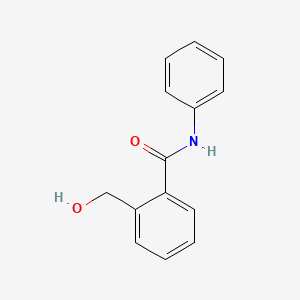
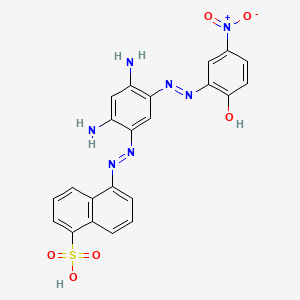
![Ethanone, 1,1'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis-](/img/structure/B14689576.png)
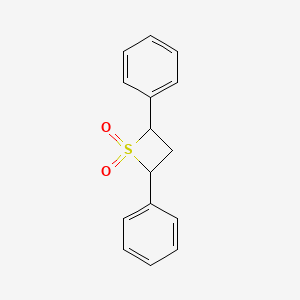

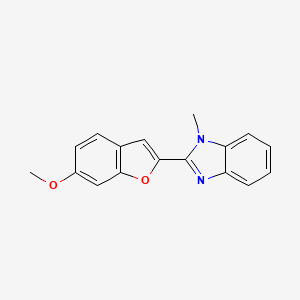
![2,10,18-triazatetracyclo[8.8.0.02,7.012,17]octadeca-1(18),12,14,16-tetraen-11-one;hydrochloride](/img/structure/B14689595.png)
![5-{[4-(Dimethylamino)phenyl]methylidene}-2-(ethylsulfanyl)-1,3-thiazol-4(5H)-one](/img/structure/B14689600.png)
